3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid is a versatile small molecule scaffold that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, which is known for its tautomeric properties and ability to participate in various chemical reactions . The molecular formula of this compound is C11H8N4O2, and it has a molecular weight of 228.21 g/mol .
Vorbereitungsmethoden
The synthesis of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of a phenyl hydrazine derivative with an aromatic aldehyde and a malono derivative in a mixture of water and ethanol at room temperature . This reaction yields the desired pyrazole derivative through a series of condensation and cyclization steps. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . For example, the cyano group in the compound can be hydrolyzed to form a carboxylic acid group, resulting in the formation of different pyrazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and related heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . In biology and medicine, it is used in the development of pharmaceutical compounds with potential therapeutic effects . The compound’s ability to form hydrogen bonds and participate in proton transfer processes makes it valuable in the design of drugs targeting specific molecular pathways . Additionally, it has applications in the development of agrochemicals and fluorescent materials .
Wirkmechanismus
The mechanism of action of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid involves its ability to donate and accept hydrogen bonds, which facilitates the establishment of intermolecular interactions . These interactions can influence the compound’s reactivity and biological activity. The presence of the pyrazole ring allows the compound to participate in various proton transfer processes, which can affect its binding to molecular targets and its overall pharmacological profile . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.
Vergleich Mit ähnlichen Verbindungen
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid can be compared to other pyrazole derivatives, such as 5-amino-1,3-diaryl-1H-pyrazoles and pyrazoloquinolines These compounds share similar structural features, including the presence of a pyrazole ring, but differ in their substituents and overall molecular structureOther similar compounds include 3-(5-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid and 3-(5-amino-4-methyl-1H-pyrazol-1-yl)benzoic acid, which also exhibit unique properties and applications in various fields .
Eigenschaften
IUPAC Name |
3-(5-amino-4-cyanopyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-2-7(4-9)11(16)17/h1-4,6H,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTCQUAPFBCQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.